2-(Allylamino)-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-N-cyclopropylbenzamide is an organic compound that features a benzamide core with an allylamino group and a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-cyclopropylbenzamide typically involves the following steps:
Formation of the Allylamino Group: The allylamino group can be introduced by reacting an appropriate allyl halide with an amine under nucleophilic substitution conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
2-(Allylamino)-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamino group can form hydrogen bonds or other interactions with these targets, leading to modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-N-cyclopropylbenzamide: Similar structure but with an aminomethyl group instead of an allylamino group.
2-(Allylamino)-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
2-(Allylamino)-N-cyclopropylbenzamide is unique due to the combination of the allylamino and cyclopropyl groups, which confer specific chemical and biological properties that are not present in similar compounds
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclopropyl-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C13H16N2O/c1-2-9-14-12-6-4-3-5-11(12)13(16)15-10-7-8-10/h2-6,10,14H,1,7-9H2,(H,15,16) |
InChI Key |
LCKSBGXODXPGOC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.